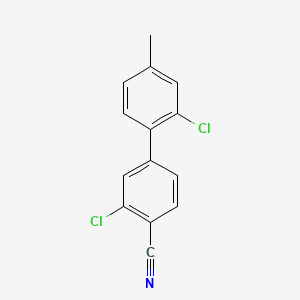

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile

Description

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile is a halogenated benzonitrile derivative featuring two chlorine substituents and a 4-methylphenyl group. Benzonitriles with chloro and aryl substituents are frequently utilized in pharmaceutical and agrochemical research due to their electronic properties and metabolic stability. For instance, compounds like 2-chloro-4-isothiocyanatobenzonitrile () and 4-(trifluoromethyl)benzonitriles () are intermediates in drug synthesis, highlighting the importance of such frameworks in medicinal chemistry.

Properties

IUPAC Name |

2-chloro-4-(2-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c1-9-2-5-12(14(16)6-9)10-3-4-11(8-17)13(15)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPYMIZMYWOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742764 | |

| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-42-5 | |

| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-methylphenylboronic acid with 2-chlorobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium carbonate, and palladium catalysts. The reactions are typically carried out in solvents like toluene or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding alcohols or ketones .

Scientific Research Applications

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chlorine atom to form the substituted product .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Research Findings

Electronic Effects : Chloro substituents (electron-withdrawing) enhance stability and influence binding to biological targets. For example, 2-chloro-4-isothiocyanatobenzonitrile () was used to synthesize androgen receptor degraders, leveraging chloro groups for target specificity .

Substituent Position : The position of substituents significantly impacts activity. In 4-(((5,6-Dioxo-1,4,5,6-tetrahydropyrazin-2-yl)methyl)thio)-2-fluorobenzonitrile (), the fluorine atom at the 2-position and thioether linkage at the 4-position optimize enzyme inhibition .

Functional Group Diversity : Methoxy groups () increase solubility compared to chloro groups, while trifluoromethyl groups () enhance receptor binding due to their electronegativity .

Biological Activity

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated benzonitrile structure with the molecular formula . The presence of chlorine atoms and a methylphenyl group contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for therapeutic efficacy .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The chlorinated groups enhance the compound's binding affinity to these targets, potentially leading to modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, demonstrating its potential as a therapeutic agent in infectious diseases.

- Anticancer Studies : In a recent investigation involving prostate cancer cell lines, the compound showed a dose-dependent inhibition of cell growth with IC50 values reported between 10 µM to 20 µM. Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to controls .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits growth in cancer cell lines |

Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 10 - 20 | Induction of apoptosis |

| Breast Cancer | 15 - 25 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.